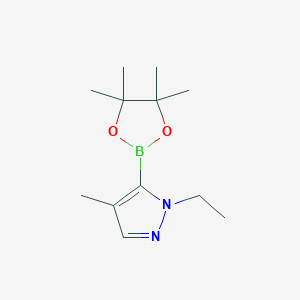
1-ethyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Descripción general
Descripción
1-Ethyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a boron-containing heterocyclic compound It features a pyrazole ring substituted with an ethyl group, a methyl group, and a dioxaborolane moiety
Synthetic Routes and Reaction Conditions:
Suzuki-Miyaura Coupling Reaction: This is a common method for synthesizing boron-containing pyrazoles. The reaction involves coupling a halogenated pyrazole with a boronic ester in the presence of a palladium catalyst and a base.
Direct Borylation: Another method involves the direct borylation of a pyrazole derivative using a borylating agent such as B₂pin₂ (bis(pinacolato)diboron) under catalytic conditions.
Industrial Production Methods: Industrial production typically scales up these laboratory methods, optimizing reaction conditions for higher yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Types of Reactions:
Oxidation: The boron moiety can undergo oxidation to form boronic acids or borates.
Reduction: The pyrazole ring can be reduced under specific conditions, although this is less common.
Substitution: The boron group can participate in various substitution reactions, such as forming new C-C bonds via Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Hydrogen gas (H₂) with a suitable catalyst.
Substitution: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvents like DMF or THF.
Major Products:
Oxidation: Boronic acids or borates.
Reduction: Reduced pyrazole derivatives.
Substitution: Various substituted pyrazoles depending on the reactants used.
Chemistry:
Cross-Coupling Reactions: Used as a reagent in Suzuki-Miyaura coupling to form C-C bonds.
Catalysis: Acts as a ligand or catalyst in various organic transformations.
Biology and Medicine:
Drug Development: Potential scaffold for designing new pharmaceuticals due to its boron moiety, which can enhance drug-target interactions.
Biological Probes: Used in the development of probes for studying biological systems.
Industry:
Materials Science: Incorporated into polymers and materials for electronic applications.
Agriculture: Potential use in agrochemicals for pest control.
Mecanismo De Acción
The compound’s mechanism of action depends on its application:
In Catalysis: The boron moiety can coordinate with metal centers, facilitating various catalytic cycles.
In Drug Development: The boron atom can form reversible covalent bonds with biological targets, enhancing binding affinity and specificity.
Molecular Targets and Pathways:
Enzymes: Boron-containing compounds often target enzymes with nucleophilic active sites.
Receptors: Can interact with receptors through hydrogen bonding and hydrophobic interactions.
Comparación Con Compuestos Similares
1-Ethyl-4-methyl-1H-pyrazole: Lacks the boron moiety, making it less versatile in cross-coupling reactions.
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: Similar structure but without the ethyl and methyl substitutions, affecting its reactivity and applications.
Uniqueness: 1-Ethyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is unique due to its combination of substituents, which confer specific reactivity and potential for diverse applications in synthesis, catalysis, and drug development.
This detailed overview provides a comprehensive understanding of this compound, highlighting its preparation, reactions, applications, and unique characteristics
Propiedades
IUPAC Name |
1-ethyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21BN2O2/c1-7-15-10(9(2)8-14-15)13-16-11(3,4)12(5,6)17-13/h8H,7H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVAZFFXUDMZDGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=NN2CC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21BN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














